molecular formula C9H14BNO2 B14128458 (3-((Ethylamino)methyl)phenyl)boronic acid CAS No. 1672660-87-5

(3-((Ethylamino)methyl)phenyl)boronic acid

Cat. No.: B14128458
CAS No.: 1672660-87-5
M. Wt: 179.03 g/mol
InChI Key: OIBGVAYXVNBQIT-UHFFFAOYSA-N
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Description

(3-((Ethylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-((Ethylamino)methyl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-((Ethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki–Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3-((Ethylamino)methyl)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product . The ethylamino methyl group can also participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.

Comparison with Similar Compounds

Uniqueness: (3-((Ethylamino)methyl)phenyl)boronic acid is unique due to the presence of the ethylamino methyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile reagent in various chemical reactions.

Properties

CAS No.

1672660-87-5

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

[3-(ethylaminomethyl)phenyl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-2-11-7-8-4-3-5-9(6-8)10(12)13/h3-6,11-13H,2,7H2,1H3

InChI Key

OIBGVAYXVNBQIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNCC)(O)O

Origin of Product

United States

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